UHPLC-QqQ-MS/MS Method Validation: Accuracy and Precision Metrics Achieved with Diclofenac-d4 IS Correction
In a fully validated UHPLC-QqQ-MS/MS method for diclofenac quantification across nine distinct postmortem matrices (blood, urine, vitreous humor, bile, stomach content, placenta, kidney, liver, heart, and exhumed fetal bone), Diclofenac-d4 Sodium Salt enabled intra- and interday accuracy and precision values not exceeding 15% across the entire calibration range [1]. In contrast, methods employing non-deuterated analog internal standards (e.g., ibuprofen) in similar forensic matrices typically exhibit interday precision values exceeding 20% at low QC levels and show matrix-dependent accuracy deviations >15%, often failing regulatory acceptance criteria [2].
| Evidence Dimension | Intra-day and inter-day accuracy and precision (expressed as %CV and %RE) |
|---|---|
| Target Compound Data | ≤15% for all QC levels across nine postmortem matrices |
| Comparator Or Baseline | Non-deuterated analog IS methods in forensic matrices: typical interday precision >20% at LLOQ; accuracy deviations >15% |
| Quantified Difference | Target compound enables FDA/EMA-compliant validation; comparator methods routinely fail LLOQ acceptance criteria |
| Conditions | UHPLC-QqQ-MS/MS, ESI positive mode, LLOQ = 0.5 ng/mL, calibration range 0.5–500 ng/mL, postmortem human specimens |
Why This Matters
Laboratories procuring Diclofenac-d4 Sodium Salt can expect to meet FDA/EMA bioanalytical method validation acceptance criteria (accuracy/precision within ±15%) in complex forensic matrices, whereas non-isotopic IS approaches introduce unacceptable regulatory compliance risk.
- [1] Szpot P, Wachełko O, Zawadzki M. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination. Toxics. 2022;10(8):421. View Source
- [2] Peters FT, Drummer OH, Musshoff F. Validation of new methods. Forensic Science International. 2007;165(2-3):216-224. View Source
